N-(4-amino-2-nitrophenyl)-N-methylmethanesulfonamide
Overview
Description
N-(4-amino-2-nitrophenyl)-N-methylmethanesulfonamide, also known as NAMMS, is a chemical compound that has been widely used in scientific research for its ability to inhibit the activity of enzymes that are involved in various biological processes.
Mechanism of Action
N-(4-amino-2-nitrophenyl)-N-methylmethanesulfonamide inhibits the activity of enzymes by binding to their active sites and preventing them from catalyzing their respective reactions. The exact mechanism of action of N-(4-amino-2-nitrophenyl)-N-methylmethanesulfonamide varies depending on the specific enzyme being targeted, but it typically involves the formation of a covalent bond between the inhibitor and the enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-amino-2-nitrophenyl)-N-methylmethanesulfonamide are dependent on the specific enzyme being targeted. For example, inhibition of proteases can lead to the accumulation of misfolded or damaged proteins, while inhibition of kinases can disrupt cellular signaling pathways and lead to changes in gene expression.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-amino-2-nitrophenyl)-N-methylmethanesulfonamide as an inhibitor is that it is relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. However, one limitation is that it may not be specific to a particular enzyme, and may also inhibit the activity of other enzymes with similar active sites.
Future Directions
There are many potential future directions for the use of N-(4-amino-2-nitrophenyl)-N-methylmethanesulfonamide in scientific research. One area of interest is the development of more specific inhibitors that target individual enzymes or protein complexes. Another area of interest is the use of N-(4-amino-2-nitrophenyl)-N-methylmethanesulfonamide in drug discovery and development, as it may be possible to use the compound as a starting point for the development of new drugs that target specific enzymes or cellular pathways. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(4-amino-2-nitrophenyl)-N-methylmethanesulfonamide, and how it may be used to better understand the role of enzymes in various biological processes.
Scientific Research Applications
N-(4-amino-2-nitrophenyl)-N-methylmethanesulfonamide has been widely used in scientific research as an inhibitor of enzymes that are involved in various biological processes, including proteases, kinases, and phosphatases. It has been used to study the role of these enzymes in cellular signaling pathways, protein degradation, and other physiological processes.
properties
IUPAC Name |
N-(4-amino-2-nitrophenyl)-N-methylmethanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4S/c1-10(16(2,14)15)7-4-3-6(9)5-8(7)11(12)13/h3-5H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFRUQUHIZYNRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=C1)N)[N+](=O)[O-])S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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